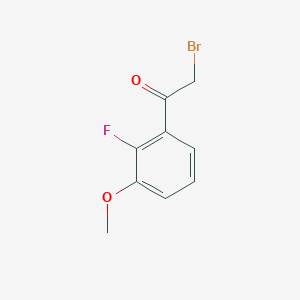

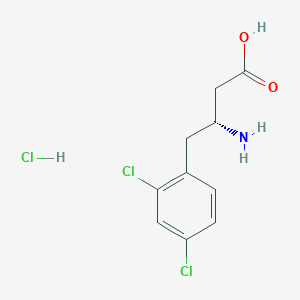

(R)-3-氨基-4-(2,4-二氯苯基)丁酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride" is a chiral amino acid derivative that is structurally related to several compounds with significant pharmacological activities. For instance, similar structures have been used in the synthesis of sitagliptin, a medication for diabetes, and in the development of various pharmacologically active substances such as nootropics and myorelaxants .

Synthesis Analysis

The synthesis of related compounds often involves enantioselective methods to obtain the desired chiral purity. For example, the synthesis of (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a precursor to sitagliptin, was achieved using a palladium-catalyzed coupling followed by a proline-catalyzed reaction, reduction, and tosylation steps, yielding the product with high enantiomeric excess . Similarly, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester was used to synthesize (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, demonstrating the importance of chiral centers in the synthesis of bioactive compounds .

Molecular Structure Analysis

The molecular structure and vibrational spectra of a related compound, 4-amino-3(4-chlorophenyl) butanoic acid, were studied using Fourier transform infrared (FT-IR) and Raman spectroscopy. Computational methods such as Hartree–Fock and density functional theory were employed to predict various properties, including molecular electronic energy, geometrical structure, and vibrational spectra. The first-order hyperpolarizability and related properties were also calculated, indicating the molecule's potential for nonlinear optical applications .

Chemical Reactions Analysis

The chemical behavior of (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride can be inferred from similar compounds. For instance, the racemic version of 3-(p-chlorophenyl)-4-aminobutanoic acid was resolved into enantiomers, and their pharmacological activity was compared, highlighting the significance of stereochemistry in biological interactions . Additionally, the synthesis of 3,4-disubstituted 4-aminobutanoic acids involved hydrolysis and decarboxylation reactions, which are common in the manipulation of amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives like "(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride" are crucial for their application in pharmaceuticals. The stability, solubility, and reactivity of these compounds are influenced by their molecular structure, particularly the presence of functional groups such as amino and carboxylic acid groups. The chiral nature of these compounds also affects their pharmacokinetics and pharmacodynamics, as seen in the pharmacological activity differences between enantiomers .

科学研究应用

晶体工程

Baclofen,与"(R)-3-氨基-4-(2,4-二氯苯基)丁酸盐酸盐"密切相关,已被探索作为晶体工程中的工具。研究重点放在了由baclofen和各种酸形成的多组分晶体上,展示了它在形成具有特定分子间相互作用的稳定晶体结构方面的潜力。这项研究揭示了baclofen基团的构象和质子化特性,为其在晶体形成和这些晶体的热稳定性方面的多样性提供了见解(Báthori & Kilinkissa, 2015)。

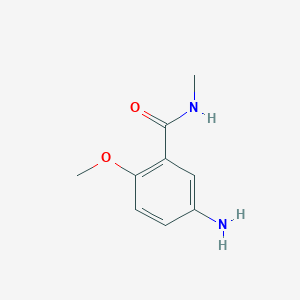

分子对接和结构分析

对结构与"(R)-3-氨基-4-(2,4-二氯苯基)丁酸盐酸盐"相似的化合物进行分子对接和结构分析揭示了它们在抑制生物靶点如胎盘生长因子(PIGF-1)方面的潜力。这些研究全面了解了这些化合物的振动、结构、电子和光学特性,突出了它们在药理学研究中的重要性。在这些分子中确定的非共价相互作用表明了它们在药物设计和新治疗剂的开发中的重要性(Vanasundari et al., 2018)。

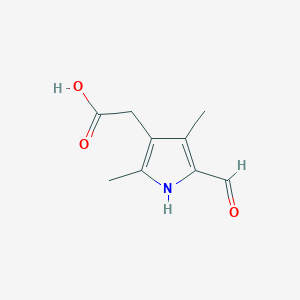

新化合物的合成

研究还集中在利用γ-氨基丁酸衍生物合成新化合物,包括类似于"(R)-3-氨基-4-(2,4-二氯苯基)丁酸盐酸盐"的化合物。这些化合物展示了广泛的药理活性,使它们成为新药物开发的研究对象。讨论的合成方法为这些化合物的制备提供了宝贵的见解,强调了它们在医学实践中作为诺普哲药和肌肉松弛剂的潜力(Vasil'eva et al., 2016)。

热力学模型和溶解度研究

科学研究的另一个方面涉及确定Boc-(R)-3-氨基-4-(2,4,5-三氟苯基)丁酸在各种溶剂中的溶解度。这项研究对于了解相关化合物的溶解度行为以及开发准确预测它们在不同环境中溶解度的热力学模型至关重要。这些研究对于制药配方和设计具有最佳吸收和生物利用度特性的药物至关重要(Fan et al., 2016)。

酶合成和生物合成

利用转氨酶合成手性胺类化合物的酶合成和生物合成已经得到探索,重点是生产光学纯度化合物。这种方法对于制药品的生产具有重要意义,展示了酶能够促进具有高对映体过量的化合物的生产。这样的研究突出了生物催化在药物开发中用于手性中间体的绿色高效合成的潜力(Tang et al., 2019)。

属性

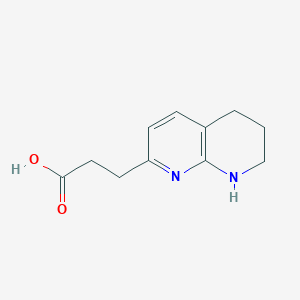

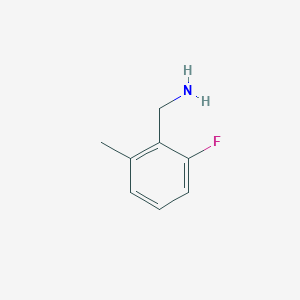

IUPAC Name |

(3R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGZEMBEPQATGG-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)

![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)